1H-Pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H6N2O.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-6-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival . Therefore, the compound’s action can lead to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . Furthermore, it has been found to significantly inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-6-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity. The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, which prevents the activation of downstream signaling pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis. For instance, in breast cancer 4T1 cells, this compound significantly inhibits cell migration and invasion . The compound also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, the compound inhibits the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound may also interact with other biomolecules, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of FGFRs and sustained suppression of cancer cell proliferation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs and suppresses tumor growth without causing significant toxicity . At higher doses, potential toxic effects may be observed, including adverse impacts on normal cellular functions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidation and conjugation reactions, which are catalyzed by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and overall efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of this compound are essential for its therapeutic efficacy, ensuring that it reaches the intended sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with FGFRs and other biomolecules, influencing its overall biochemical effects.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-6-ol has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-6-ol can be compared with other heterocyclic compounds such as:
- 1H-Pyrrolo[2,3-b]pyridin-4-ol
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- Furo[3,2-b]pyridin-6-ol
These compounds share similar structural features but differ in their specific functional groups and positions, which can significantly influence their chemical reactivity and biological activity. The unique positioning of the hydroxyl group in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUTFNXIXSCBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468055 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-26-1 | |
Record name | 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55052-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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